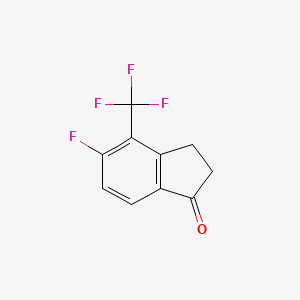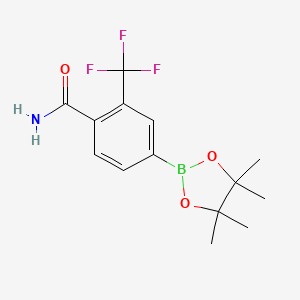![molecular formula C11H14F3N3 B1400851 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine CAS No. 1305860-95-0](/img/structure/B1400851.png)
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine
説明
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of complexes involving similar compounds highlight their utility in creating materials with specific chemical and physical properties. For instance, complexes such as trans-[Co(III)(bpb)(amine)2]X have been synthesized, demonstrating the potential for creating materials with particular electronic and structural characteristics useful in various applications, including catalysis and materials science (Amirnasr, Schenk, & Meghdadi, 2002).
Catalysis
Research into sulfonamides as terminators of cationic cyclizations reveals the catalytic potential of trifluoromethyl-substituted compounds. These findings suggest applications in synthetic organic chemistry, particularly in the efficient formation of polycyclic systems, indicating the role of such compounds in facilitating complex chemical transformations (Haskins & Knight, 2002).
Microporous Materials
The cooperative structure direction in the synthesis of microporous materials, using a combination of structure-directing amines, showcases the application of these compounds in the development of materials with specific porosity and channel systems. This research points to their utility in areas such as catalysis, separation technologies, and sensor design (Weigel, Weston, Cheetham, & Stucky, 1997).
Fluorination Chemistry
Studies on the fluorination of pyridine and related compounds with complex metal fluorides, producing a mixture of fluorinated products, highlight the role of such compounds in fluorination chemistry. This research is relevant for the synthesis of highly fluorinated organic molecules, which are of interest in pharmaceuticals, agrochemicals, and materials science (Plevey, Rendell, & Tatlow, 1982).
Heterocyclic Chemistry
The discussion on the amino group in heterocyclic aromatic systems, including the basicity and reactivity of compounds like pyridine and piperidine, underscores the significance of these compounds in heterocyclic chemistry. Such insights are fundamental for designing drugs and materials with desired properties (Ginsburg, 1967).
Aminomethylation Reactions
The catalysis of ortho-C-H bond addition of pyridine derivatives, leading to aminomethylated products, shows the utility of these compounds in facilitating novel bond-forming reactions. This research is relevant for constructing complex molecules in a more efficient manner (Nagae, Shibata, Tsurugi, & Mashima, 2015).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound could potentially influence its interaction with its targets, possibly enhancing its binding affinity or altering its activity .
Biochemical Pathways
The compound’s trifluoromethyl group could potentially influence various biochemical processes, given its electron-withdrawing properties .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially influence its pharmacokinetic properties, possibly affecting its absorption, distribution, metabolism, and excretion .
Result of Action
The compound’s trifluoromethyl group could potentially influence its biological activity, possibly leading to various molecular and cellular effects .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity .
生化学分析
Biochemical Properties
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting its function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .
特性
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-4-1-5-16-10(9)17-6-2-3-8(15)7-17/h1,4-5,8H,2-3,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPXTSKIHXGGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


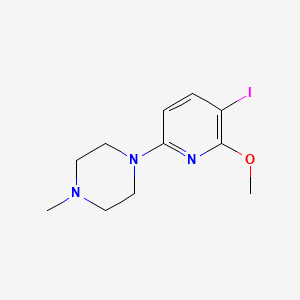
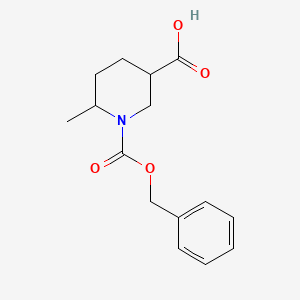

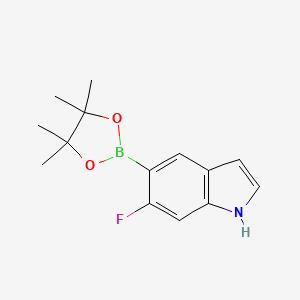
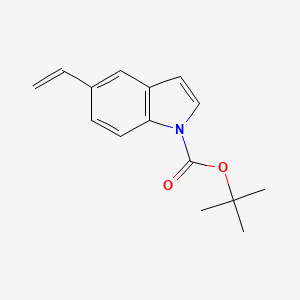
![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)

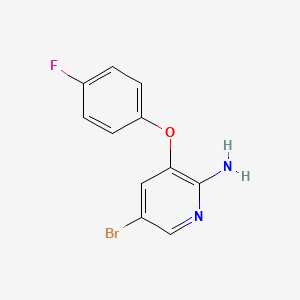

![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)
![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)
